Cas no 110201-59-7 (3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-)
![3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- structure](https://it.kuujia.com/scimg/cas/110201-59-7x500.png)
110201-59-7 structure
Nome del prodotto:3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-
Numero CAS:110201-59-7
MF:C26H34O10
MW:506.542169094086
CID:172717
3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,1,2-diacetate, (1R,2S)-rel-(+)-
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,diacetate, (1R,2S)-rel-(+)- (9CI)
- 3-Pentene-1,2-diol,1-[4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,diacetate, [1'aR*,3'S*,3'aR*,4'R*,7'
- Havannahin
- CID 184175
- 3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-
-
- Inchi: 1S/C26H34O10/c1-13(2)8-19(33-14(3)27)22(34-15(4)28)18-10-30-24(35-16(5)29)21-17(18)6-7-25(11-31-25)23-20(36-23)9-26(21)12-32-26/h8,10,17,19-24H,6-7,9,11-12H2,1-5H3/t17-,19+,20-,21+,22?,23+,24-,25-,26-/m1/s1
- Chiave InChI: SUXIRCYRXMJWSU-ADDHJKSMSA-N
- Sorrisi: O1[C@@H]2C[C@@]3(CO3)[C@@H]3[C@@H](OC(C)=O)OC=C(C([C@H](/C=C(\C)/C)OC(C)=O)OC(C)=O)[C@H]3CC[C@@]3(CO3)[C@@H]12
Proprietà calcolate
- Massa esatta: 506.215
- Massa monoisotopica: 506.215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 9
- Complessità: 999
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 622.2°Cat760mmHg
- Punto di infiammabilità: 264.7°C
- Indice di rifrazione: 1.557
3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- Letteratura correlata
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
110201-59-7 (3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-) Prodotti correlati
- 1993316-71-4(3-{(benzyloxy)carbonylamino}-4,4,4-trifluoro-3-methylbutanoic acid)
- 2228333-81-9({3,3-difluoro-1-5-(4-fluorophenyl)furan-2-ylcyclobutyl}methanamine)
- 1381260-70-3(6,7-Dimethoxy-3-{(4-methoxyphenyl)-aminomethyl}quinolin-2(1H)-one)
- 1472014-52-0(2-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-amine)
- 129414-26-2(Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate)
- 1361687-18-4(2,6-Bis(2,3,5-trichlorophenyl)-3-(trifluoromethyl)pyridine)
- 103260-65-7(4-methoxy-1H-indole-2-carboxylic acid)
- 2309476-73-9(methyl 2-{[5-(5-bromopyridin-2-yl)-octahydro-1H-isoindol-5-yl]oxy}acetate)
- 1609395-61-0(1-oxa-3,7-diazaspiro4.5decan-2-one hydrochloride)
- 2680878-35-5(2-N-(3-methoxyphenyl)acetamido-1,3-thiazole-5-carboxylic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
